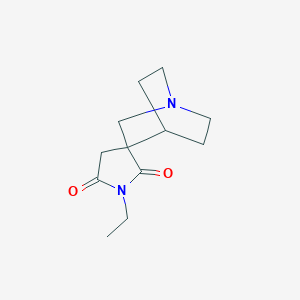![molecular formula C14H14FN3O B373944 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B373944.png)
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide is a synthetic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Méthodes De Préparation
The synthesis of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-fluoroaniline and 2-methyl-3,4-dihydroquinoline can be used. The reaction typically involves the use of reagents like phosphorus oxychloride (POCl3) and subsequent treatment with ammonia to form the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Applications De Recherche Scientifique
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide include other naphthyridine derivatives such as:
1,6-naphthyridine: Known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in pharmaceuticals and agrochemicals.
Indole derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C14H14FN3O |
|---|---|
Poids moléculaire |
259.28g/mol |
Nom IUPAC |
8-fluoro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c1-18-5-4-12-10(7-18)13(14(16)19)9-6-8(15)2-3-11(9)17-12/h2-3,6H,4-5,7H2,1H3,(H2,16,19) |
Clé InChI |
JYBNWGVWIAGPQT-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N |
SMILES canonique |
CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B373861.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B373866.png)
![2-[(2-bromophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B373867.png)
![Ethyl 4-[bis(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B373868.png)
![2-[4-(3-Pyridinylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B373876.png)

![2-(2-dibenzo[b,e]thiepin-11(6H)-ylideneethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B373879.png)
![3-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]propanamide](/img/structure/B373881.png)

![1-Amino-4-[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]anilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B373883.png)

![4-[(5-chloro-2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B373885.png)
